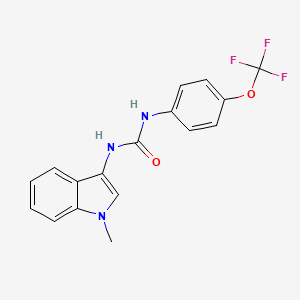

1-(1-methyl-1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Description

1-(1-Methyl-1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic urea derivative designed as a soluble epoxide hydrolase (sEH) inhibitor. Its structure features a 1-methylindole group linked via a urea bridge to a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances metabolic stability compared to earlier adamantyl-based inhibitors, while the 1-methylindole substituent contributes to hydrophobic interactions in the enzyme’s binding pocket . This compound is part of a broader class of N,N’-disubstituted ureas, which are known for their inhibitory activity against sEH—a therapeutic target in inflammation, cardiovascular diseases, and pain management .

Properties

IUPAC Name |

1-(1-methylindol-3-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c1-23-10-14(13-4-2-3-5-15(13)23)22-16(24)21-11-6-8-12(9-7-11)25-17(18,19)20/h2-10H,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMQMLPRWGYJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-methyl-1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea , identified by its chemical formula , is a derivative of indole that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including in vitro and in vivo studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of an indole moiety and a trifluoromethoxy-substituted phenyl group, which contribute to its unique biological properties. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of tris(1H-indol-3-yl)methylium salts showed minimal inhibitory concentrations (MICs) as low as 0.13–1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates .

Case Studies

- In Vitro Studies : A comparative analysis of the target compound against standard antibiotics revealed comparable or superior efficacy against certain resistant strains. For example, compounds structurally related to this compound demonstrated high activity against Staphylococcus aureus and Escherichia coli.

- In Vivo Studies : The efficacy of similar indole derivatives was evaluated in murine models of infection, showing promising results in reducing bacterial load and improving survival rates in sepsis models .

Anticancer Activity

The indole framework is well-documented for its anticancer properties. Studies have indicated that compounds like this compound exhibit cytotoxic effects against various cancer cell lines.

Research Findings

- P388 Murine Leukemia Cell Line : In vitro tests revealed that related compounds exhibited significant cytotoxicity against this cell line, suggesting potential for further development as anticancer agents .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways, enhancing the therapeutic index while minimizing toxicity to normal cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications to the indole ring or substituents on the phenyl group can significantly alter potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Trifluoromethoxy Group | Increases lipophilicity and enhances membrane permeability |

| Indole Substituents | Alter interaction with biological targets, affecting potency |

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacokinetic Comparisons

Key Observations :

- Trifluoromethoxy vs. Trifluoromethyl : The 4-(trifluoromethoxy)phenyl group (Target Compound) improves metabolic stability compared to 4-(trifluoromethyl)phenyl derivatives (e.g., QDAU7 in ), likely due to reduced oxidative metabolism .

- Indole vs. Piperidine/Thiazole : The 1-methylindole group in the Target Compound provides a planar aromatic system for hydrophobic binding, contrasting with the flexible piperidine-thiazole scaffold in compound 9h (), which may enhance solubility but reduce target affinity .

- Substituent Position : Ortho-substituted trifluoromethoxy groups (e.g., 2-(trifluoromethyl)phenyl in ) exhibit lower sEH inhibition compared to para-substituted analogues, highlighting the importance of substitution geometry .

Pharmacokinetic and Potency Comparisons

Table 2: In Vitro and In Vivo Performance

Key Observations :

- The Target Compound’s cyclopropanecarbonylpiperidine analogue () demonstrates a 7-fold potency increase over adamantyl-based inhibitors, attributed to the trifluoromethoxy group’s electron-withdrawing effects enhancing enzyme binding .

- QDAU7 () shows divergent activity as a kinase inhibitor, underscoring the urea scaffold’s versatility in targeting multiple enzyme classes.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-methyl-1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, and how can reaction yields be improved?

Methodological Answer:

- Stepwise Urea Formation : Use a carbamate intermediate (e.g., phenyl carbamate derivatives) reacted with substituted amines under reflux in acetonitrile or dichloromethane with a base like DABCO (1,4-diazabicyclo[2.2.2]octane) to facilitate urea bond formation .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of carbamate to amine) and temperature (65–80°C) to minimize side products. Purify via column chromatography with gradients of ethyl acetate/hexane .

- Critical Parameters : Solvent polarity and catalyst selection significantly impact yield. For example, polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Confirm indole and trifluoromethoxy substituent integration. For example, the indole NH proton (if unsubstituted) appears as a singlet at δ 10–12 ppm, while trifluoromethoxy groups show characteristic ¹⁹F NMR shifts at δ -55 to -60 ppm .

- IR Spectroscopy : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and indole C–H bending (~740 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) gradients to assess purity (>95%) and detect byproducts .

Q. What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

- Cytotoxicity Profiling : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

- Mechanistic Studies : Screen for TNF-α induction (ELISA) or apoptosis markers (e.g., caspase-3 activation) if structural analogs show immunomodulatory activity .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace trifluoromethoxy with methoxy or halogens) to assess electronic effects. Compare activities using ANOVA for statistical significance .

- 3D-QSAR Modeling : Generate CoMFA or CoMSIA models using molecular descriptors (e.g., logP, polar surface area) to predict bioactivity trends .

- Biological Validation : Test analogs in parallel assays (e.g., kinase inhibition, receptor binding) to identify critical pharmacophores .

Q. What experimental designs are suitable for resolving contradictions in biological activity data across studies?

Methodological Answer:

- Replication Studies : Use randomized block designs with split-plot arrangements to control batch-to-batch variability (e.g., four replicates per treatment) .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects confounding activity data .

- Meta-Analysis : Apply weighted Z-scores to harmonize data from disparate studies, accounting for methodological differences (e.g., cell line specificity) .

Q. How can researchers investigate the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

- Environmental Persistence : Conduct OECD 301F biodegradation tests in activated sludge, monitoring parent compound degradation via LC-MS/MS over 28 days .

- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests (OECD 201) .

- Bioaccumulation Potential : Calculate logKₒw (octanol-water partition coefficient) via shake-flask methods to estimate bioaccumulation .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Deconvolution : Use affinity chromatography with compound-functionalized beads to pull down interacting proteins, identified via mass spectrometry .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes modulating compound sensitivity .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., indole binding to AhR) using GROMACS or AMBER to predict binding affinities .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery or chemical biology?

Methodological Answer:

- Therapeutic Hypothesis : Link to known pathways (e.g., NF-κB inhibition for anti-inflammatory effects) using KEGG pathway enrichment analysis of omics data .

- Systems Pharmacology : Build network models (Cytoscape) connecting compound targets to disease modules (e.g., cancer proliferation nodes) .

- Validation via Knockdown : Use siRNA to silence predicted targets (e.g., TNF-α) and assess rescue of compound activity .

Q. Key Notes for Methodological Rigor

- Statistical Power : Use G*Power to calculate sample sizes for in vivo/in vitro studies, ensuring α=0.05 and power ≥80% .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Ethical Compliance : Follow OECD guidelines for animal/human cell line use, with institutional review board approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.